1-Cyclopentyl-2,2-dimethyl-1-propanol
Description
1-Cyclopentyl-2,2-dimethyl-1-propanol is a tertiary alcohol characterized by the presence of a cyclopentyl group and a bulky neopentyl group attached to the carbinol carbon. While specific research focused exclusively on this molecule is limited, its structure provides a valuable case study for understanding the interplay of steric and electronic effects in chemical reactions.
Tertiary alcohols are crucial intermediates and building blocks in organic synthesis. reddit.comnih.gov Their utility stems from their ability to undergo a variety of transformations, allowing for the construction of complex carbon skeletons. However, their reactivity is often dictated by significant steric hindrance around the hydroxyl-bearing carbon, which can be both a challenge and an advantage in synthetic design. nih.govcdnsciencepub.com Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. They are, however, prone to substitution and elimination reactions that proceed through carbocation intermediates, namely SN1 and E1 pathways. msu.edu The stability of the resulting tertiary carbocation is a key factor driving these reactions. reddit.com
The synthesis of highly substituted and sterically congested molecules is a persistent challenge in organic chemistry. fiveable.me Tertiary alcohols, particularly those with bulky substituents, serve as important precursors in this endeavor. fiveable.me Methodologies for the stereoselective synthesis of tertiary alcohols are of significant interest as they provide access to chiral molecules with diverse applications.
The molecular structure of this compound is distinguished by two key features: a five-membered cyclopentyl ring and a sterically demanding neopentyl group ((CH₃)₃CCH₂-). These substituents have profound implications for the molecule's reactivity.
The cyclopentyl group , while primarily an alkyl group, can influence reactions through both steric and electronic effects. Its cyclic nature imparts a degree of rigidity to the molecule in the vicinity of the reactive center. Electronically, alkyl groups are generally considered to be weakly electron-donating through an inductive effect, which can help stabilize an adjacent carbocation.
The neopentyl group is renowned for its significant steric bulk. fiveable.me This steric hindrance can shield the carbinol carbon and the hydroxyl group from attack by reagents, thereby influencing the feasibility and outcome of certain reactions. fiveable.me For instance, bimolecular substitution (SN2) reactions at the carbinol carbon are highly unlikely due to the severe steric crowding. nih.govmsu.edu
The combination of these two groups results in a highly congested tertiary alcohol. This steric congestion is expected to favor unimolecular reactions (SN1 and E1) that proceed through a planar carbocation intermediate, which can alleviate some of the steric strain present in the starting material. However, the bulky nature of the substituents would also influence the subsequent steps of these reactions, such as the approach of a nucleophile or a base.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| CAS Number | 337966-85-5 |
| Appearance | White solid |
| Melting Point | 49 °C |
The most plausible and direct method for the synthesis of this compound is through a Grignard reaction. This widely used carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.
In this specific case, the synthesis would involve the reaction of cyclopentylmagnesium bromide with pivalaldehyde (2,2-dimethylpropanal). The nucleophilic carbon of the cyclopentylmagnesium bromide attacks the electrophilic carbonyl carbon of pivalaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.
Reaction Scheme:
The steric hindrance of both the Grignard reagent and the aldehyde may influence the reaction rate, potentially requiring specific reaction conditions to achieve a good yield.
Table 2: Reactants for the Synthesis of this compound
| Reactant | Role |
| Cyclopentyl Bromide | Grignard Precursor |
| Magnesium (Mg) | Metal for Grignard Formation |
| Pivalaldehyde | Electrophile |
| Diethyl Ether or THF | Anhydrous Solvent |
| Aqueous Acid (e.g., H₃O⁺) | For Workup |
The reactivity of this compound is largely dictated by its classification as a sterically hindered tertiary alcohol.
Key aspects of its expected reactivity include:
Resistance to Oxidation: Like other tertiary alcohols, it is resistant to oxidation by common oxidizing agents such as chromic acid or potassium permanganate (B83412) under non-forcing conditions. Cleavage of a carbon-carbon bond would be necessary for oxidation to occur.
SN1 and E1 Reactions: Due to the steric hindrance around the tertiary carbon, it is expected to undergo nucleophilic substitution and elimination reactions via unimolecular pathways. msu.edu Protonation of the hydroxyl group by a strong acid would lead to the formation of a tertiary carbocation, which can then be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon to form an alkene (E1). The significant steric bulk may favor elimination over substitution.
Carbocation Rearrangements: The initially formed tertiary carbocation is relatively stable. However, like all carbocation intermediates, it could potentially undergo rearrangement if a more stable carbocation can be formed, although in this specific structure, a more stable carbocation is not readily accessible through simple hydride or alkyl shifts.
The bulky cyclopentyl and neopentyl groups would play a significant role in the stereochemical outcome of any reactions proceeding through a carbocation intermediate. The approach of incoming reagents would be sterically directed, potentially leading to a preference for certain stereoisomers in the product.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2,3)9(11)8-6-4-5-7-8/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWRMZVIPKMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337883 | |
| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337966-85-5 | |
| Record name | 1-Cyclopentyl-2,2-dimethyl-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Classical and Contemporary Synthetic Routes
The formation of the carbon-carbon bond central to the structure of 1-Cyclopentyl-2,2-dimethyl-1-propanol is most effectively achieved through nucleophilic addition to a carbonyl group. The Grignard reaction stands as a primary and highly versatile method for this transformation. nih.govwikipedia.org Alternative, though sometimes less direct, routes involving alkylation may also be considered.
The Grignard reaction, discovered by François Auguste Victor Grignard, is a cornerstone of organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com It involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a secondary alcohol, the reaction involves a Grignard reagent and an aldehyde. libretexts.org
The most direct synthesis of this compound involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylpropanal, also known as pivalaldehyde. quora.com In this process, the Grignard reagent is typically prepared by reacting bromocyclopentane (B41573) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comnumberanalytics.com
The reaction proceeds as follows:
Formation of the Grignard Reagent : Magnesium metal reacts with bromocyclopentane to form cyclopentylmagnesium bromide. The magnesium inserts itself between the carbon and bromine atoms. masterorganicchemistry.com
Nucleophilic Addition : The prepared cyclopentylmagnesium bromide is then added to a solution of 2,2-dimethylpropanal. The nucleophilic cyclopentyl group attacks the electrophilic carbonyl carbon of the aldehyde. byjus.compearson.com This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. masterorganicchemistry.com
Acidic Workup : The reaction mixture is subsequently treated with a dilute acid (acidic workup) to protonate the alkoxide, yielding the final product, this compound, and magnesium salts which can be removed by extraction. quora.commasterorganicchemistry.com
This pathway is highly effective for creating the secondary alcohol structure by joining the cyclopentyl and tert-butyl-containing fragments. libretexts.org
The mechanism of the Grignard reaction is a well-studied process of nucleophilic addition. organic-chemistry.org The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom attached to magnesium a potent nucleophile (effectively a carbanion). wikipedia.org
The key mechanistic steps are:
The nucleophilic carbon of the cyclopentylmagnesium bromide attacks the electrophilic carbonyl carbon of 2,2-dimethylpropanal.
The reaction is believed to proceed through a cyclic, six-membered ring transition state, involving the magnesium atom coordinating with the carbonyl oxygen. wikipedia.orgorganic-chemistry.org This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack.
This concerted step results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. wikipedia.org
A critical aspect of the Grignard reaction is the requirement for anhydrous conditions. Grignard reagents are strong bases and will react readily with any protic substance, such as water, which would quench the reagent and prevent the desired reaction with the aldehyde. wikipedia.org For sterically hindered substrates, side reactions can occur. These may include the Grignard reagent acting as a base to deprotonate the aldehyde at the alpha-carbon, leading to an enolate, or a reduction reaction where a hydride is transferred from the Grignard reagent to the carbonyl carbon. organic-chemistry.org
An alternative synthetic approach involves the alkylation of cyclopentanol (B49286) derivatives. In one potential pathway, cyclopentanol could react with 2,2-dimethylpropanal under acidic conditions. This reaction, however, is less common for this specific target due to challenges with steric hindrance and selectivity.
Grignard Reaction Pathways to this compound
Optimization Strategies for this compound Synthesis
To maximize the efficiency of the synthesis, particularly via the Grignard pathway, several optimization strategies can be employed. These focus on improving the yield and selectivity of the reaction while minimizing side products.
Optimizing the conditions for the Grignard synthesis of this compound is crucial for achieving high yields. Key parameters that can be adjusted include the solvent, temperature, and the method of magnesium activation.
Key Optimization Parameters:
Solvent Choice : The choice of solvent is critical for the stability and reactivity of the Grignard reagent. numberanalytics.com While diethyl ether and THF are standard, other ethers like cyclopentyl methyl ether (CPME) have been studied. numberanalytics.comresearchgate.net CPME has been shown to be a stable solvent for Grignard reactions and can be efficiently recycled. researchgate.net
Temperature Control : Careful management of the reaction temperature helps to minimize the formation of side products. numberanalytics.com Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic addition step.
Magnesium Activation : The reaction to form the Grignard reagent occurs on the surface of the magnesium metal. byjus.com Activating the magnesium, for instance by breaking it into smaller pieces to increase surface area or by using initiators like iodine or 1,2-dibromoethane, can significantly improve the rate and efficiency of the reagent's formation. byjus.comnumberanalytics.com
Reagent Purity and Dryness : The use of anhydrous solvents and glassware is non-negotiable to prevent the Grignard reagent from being quenched by water. wikipedia.orgbyjus.com
The following table summarizes optimization attempts for a Grignard reaction, demonstrating the impact of different conditions.
| Entry | Metal | Ligand/Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | Mg | Diethyl Ether | 35 | Good | Standard conditions, requires strict anhydrous environment. numberanalytics.com |
| 2 | Mg | THF | 66 | High | Often improves solubility of the Grignard reagent. numberanalytics.com |
| 3 | Mg | CPME | 108 | High | Higher boiling point, stable, and recyclable. researchgate.net |
| 4 | Mg | Diethyl Ether | 0 to RT | Variable | Controlled addition temperature can improve selectivity. numberanalytics.com |
This is a representative table illustrating common optimization parameters and their effects based on general principles of Grignard reactions.
By carefully controlling these factors, the synthesis of this compound can be performed with high efficiency and purity.
Isolation and Purification Techniques for Synthetic Intermediates
The isolation and purification of the target alcohol from the reaction mixture are critical steps to remove byproducts and unreacted starting materials. In Grignard-type syntheses, the primary intermediate is the magnesium or lithium alkoxide salt, which is formed in situ and is not isolated before being converted to the final product. ucalgary.calibretexts.org The purification process, therefore, focuses on the crude product mixture after the reaction is complete.
The initial step in the workup process is to quench the reaction. This is typically done by adding a weak acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), or a dilute strong acid like sulfuric acid. youtube.commercer.edu This procedure serves two main purposes: it protonates the alkoxide intermediate to form the desired alcohol, and it neutralizes any remaining, highly reactive organometallic reagent. masterorganicchemistry.comyoutube.com
Following the quench, a liquid-liquid extraction is performed to separate the organic product from the aqueous phase containing inorganic salts (e.g., magnesium salts). mercer.edumiracosta.edu A common solvent for this extraction is diethyl ether. miracosta.edu The organic layer is then subjected to a series of washes. It may be washed with a sodium bicarbonate solution to remove any residual acid and then with a saturated sodium chloride solution (brine) to reduce the amount of dissolved water in the organic solvent. mercer.edu Finally, the organic solution is dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove all traces of water. libretexts.orgmercer.edu
After the initial workup and extraction, the crude product requires further purification to remove organic impurities, such as coupling byproducts (e.g., bicyclopentyl (B158630) in Route A) or unreacted aldehyde. youtube.com The choice of purification method depends on the physical properties of the alcohol and its impurities.
| Technique | Principle of Separation | Impurities Removed | Reference |
|---|---|---|---|
| Fractional Distillation | Separation based on differences in boiling points. | Unreacted starting aldehyde, low-boiling solvents, and byproducts with significantly different boiling points. | google.com |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase flows through it. | Nonpolar byproducts (e.g., hydrocarbon coupling products), unreacted starting materials, and other closely related impurities. | rsc.org |
| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Soluble impurities that remain in the mother liquor upon cooling. Effective if the target alcohol is a solid at room temperature. | libretexts.orgmnstate.edu |
Chemical Reactivity and Transformation Studies of 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Oxidation Reactions of 1-Cyclopentyl-2,2-dimethyl-1-propanol
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the reactivity of an alcohol towards an oxidizing agent is highly dependent on its classification as primary, secondary, or tertiary. youtube.com For an oxidation reaction to proceed via common mechanisms, the carbinol carbon (the carbon atom bonded to the hydroxyl group) must bear at least one hydrogen atom. youtube.com In the case of this compound, the carbinol carbon is bonded to a cyclopentyl group, a tert-butyl group, and the hydroxyl group, with no attached hydrogen atoms. This structural feature renders it resistant to standard oxidation conditions. libretexts.orgchemguide.co.uk
The direct oxidation of a tertiary alcohol to its corresponding ketone without the cleavage of carbon-carbon bonds is not a feasible transformation under standard conditions. libretexts.org Oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid (H₂CrO₄, also known as the Jones reagent), and sodium dichromate (Na₂Cr₂O₇) are ineffective in oxidizing this compound. libretexts.orgchemguide.co.uk These reagents require a hydrogen atom on the carbinol carbon to be removed during the reaction, which this compound lacks. youtube.com
Under forcing conditions, such as high heat and the presence of a very strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium, the molecule is likely to undergo degradation through the cleavage of C-C bonds. This process would not yield the desired cyclopentyl(tert-butyl)methanone but rather a mixture of smaller fragmentation products. The inherent stability of the C-C bonds means such reactions are generally low-yielding and lack synthetic utility.
Table 1: Reactivity with Common Oxidizing Agents
| Oxidizing Agent | Reagent(s) | Expected Outcome for this compound |
| Pyridinium Chlorochromate | PCC | No Reaction youtube.com |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | No Reaction libretexts.org |
| Swern Oxidation | DMSO, oxalyl chloride, Et₃N | No Reaction |
| Potassium Dichromate | K₂Cr₂O₇, H₂SO₄ | No Reaction chemguide.co.uk |
Similar to the formation of ketones, the direct conversion of this compound to a carboxylic acid with the same number of carbon atoms is not possible. Carboxylic acids are typically formed from the oxidation of primary alcohols, which proceed through an intermediate aldehyde. chemguide.co.uklibretexts.org Since the initial oxidation step is inhibited for a tertiary alcohol, subsequent oxidation to a carboxylic acid cannot occur. youtube.com
Any formation of carboxylic acids from this tertiary alcohol would necessitate harsh oxidative conditions that cleave the carbon skeleton. For instance, aggressive oxidation could potentially break the bond between the carbinol carbon and the cyclopentyl ring or the tert-butyl group, leading to a mixture of degradation products, which might include cyclopentanecarboxylic acid or pivalic acid (2,2-dimethylpropanoic acid), alongside other smaller molecules. These pathways are not considered selective or synthetically useful transformations.
Reduction Reactions Involving this compound
Reduction reactions involving alcohols typically focus on the deoxygenation of the C-OH group to a C-H bond, effectively converting the alcohol into its corresponding alkane.
The direct reduction of the hydroxyl group in this compound to a hydrogen atom is challenging. However, it can be achieved through a two-step process. The first step involves converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. The subsequent step is the reduction of this intermediate.
A common method is as follows:
Conversion to a Tosylate: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate.
Reduction: The resulting tosylate is then reduced using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄).
This sequence would yield the alkane analog, 1-cyclopentyl-2,2-dimethylpropane .
Table 2: Synthesis of 1-Cyclopentyl-2,2-dimethylpropane
| Step | Reactant | Reagents | Product |
| 1 | This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-Cyclopentyl-2,2-dimethylpropyl tosylate |
| 2 | 1-Cyclopentyl-2,2-dimethylpropyl tosylate | Lithium Aluminum Hydride (LiAlH₄) | 1-Cyclopentyl-2,2-dimethylpropane |
Given that this compound contains only saturated alkyl groups and a hydroxyl function, the primary site for reduction is the C-OH bond. The molecule lacks other reducible functional groups like alkenes, alkynes, or carbonyls. Therefore, "other selective reduction pathways" are generally not applicable unless the molecule is first derivatized to introduce new functional groups. The reduction of the hydroxyl group to its alkane is the principal selective reduction pathway for this compound.
Substitution Reactions and the Generation of Novel Derivatives of this compound
Tertiary alcohols like this compound readily undergo nucleophilic substitution reactions, primarily through an Sₙ1 mechanism. This reactivity is due to the stability of the tertiary carbocation intermediate that forms upon protonation and loss of the hydroxyl group as a water molecule.
The reaction with hydrohalic acids (such as HBr or HCl) is a classic example. The mechanism proceeds in two main steps:
Protonation and Formation of Carbocation: The hydroxyl group is protonated by the acid, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation.
Nucleophilic Attack: The halide ion (e.g., Br⁻ or Cl⁻) acts as a nucleophile and attacks the carbocation, forming the corresponding alkyl halide.
This process allows for the synthesis of various halogenated derivatives. For instance, reaction with concentrated HBr would yield 1-bromo-1-cyclopentyl-2,2-dimethylpropane . Due to the high stability of the tertiary carbocation formed, rearrangement is generally not observed, which is a contrast to similarly branched primary alcohols like neopentyl alcohol where rearrangement is a major pathway. vaia.com
Table 3: Generation of Novel Derivatives via Substitution
| Reaction Type | Reagents | Product | Derivative Class |
| Sₙ1 Halogenation | HBr (conc.) | 1-Bromo-1-cyclopentyl-2,2-dimethylpropane | Alkyl Halide |
| Sₙ1 Halogenation | HCl (conc.), ZnCl₂ | 1-Chloro-1-cyclopentyl-2,2-dimethylpropane | Alkyl Halide |
Fundamental Mechanistic Aspects of this compound Reactivity
The reactivity of this compound is fundamentally governed by its structure as a sterically hindered tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to a cyclopentyl ring, a bulky tert-butyl group, and a hydroxyl group. This arrangement has profound implications for the pathways through which this compound undergoes chemical transformations. Reactions involving this alcohol predominantly proceed through mechanisms that can accommodate significant steric hindrance and lead to the formation of a stable tertiary carbocation intermediate.
Role of Hydrogen Bonding in Reaction Mechanisms
Hydrogen bonding plays a multifaceted role in the reaction mechanisms of this compound, influencing both its physical properties and its chemical reactivity. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and a hydrogen bond acceptor. pw.live This capability is crucial in various reaction scenarios, particularly in solution-phase reactions where the solvent can interact with the alcohol.
In reactions proceeding via an S_N_1 (unimolecular nucleophilic substitution) mechanism, which is characteristic of tertiary alcohols, hydrogen bonding is critical for the stabilization of the leaving group. libretexts.orglibretexts.org For a reaction to occur at the tertiary carbon center, the hydroxyl group, which is a poor leaving group, must be protonated in acidic media to form an alkyloxonium ion. youtube.com This protonated hydroxyl group is a much better leaving group because it departs as a neutral water molecule.
The solvent molecules, particularly polar protic solvents like water or other alcohols, form hydrogen bonds with the departing water molecule, effectively solvating it and lowering the energy barrier for its departure. researchgate.net This solvation by hydrogen bonding is a key factor in facilitating the formation of the tertiary carbocation intermediate.
Furthermore, the stability of the resulting carbocation itself can be influenced by hydrogen bonding interactions with the solvent. While the primary stabilization of the tertiary carbocation comes from the electron-donating inductive effects of the alkyl groups, the surrounding solvent molecules can provide additional stabilization through solvation.
The table below illustrates the dual role of the hydroxyl group in this compound in forming hydrogen bonds.
| Hydrogen Bonding Interaction | Description |
| As a Hydrogen Bond Donor | The partially positive hydrogen atom of the hydroxyl group can form a hydrogen bond with an electronegative atom (e.g., oxygen of a solvent molecule or another reactant). |
| As a Hydrogen Bond Acceptor | The lone pairs of electrons on the oxygen atom of the hydroxyl group can accept a hydrogen bond from a partially positive hydrogen atom of another molecule (e.g., a solvent). |
Nucleophilic Properties and Their Influence on Chemical Processes
The nucleophilicity of this compound is generally considered to be low due to the significant steric hindrance around the hydroxyl group. The bulky cyclopentyl and tert-butyl groups physically obstruct the approach of electrophiles to the oxygen atom of the hydroxyl group. quora.com This steric congestion makes it difficult for the alcohol to act as a nucleophile in reactions that follow an S_N_2 (bimolecular nucleophilic substitution) pathway, where the nucleophile directly attacks the electrophilic center. nih.gov
However, under certain conditions, the nucleophilic character of the hydroxyl group is pivotal. In acidic solutions, the oxygen atom of the hydroxyl group acts as a nucleophile in the initial protonation step, a prerequisite for most substitution and elimination reactions of this alcohol. youtube.com
The reactivity of alcohols as nucleophiles is also dependent on the reaction conditions. While the neutral alcohol is a weak nucleophile, its conjugate base, the alkoxide, is a much stronger nucleophile. However, the formation of the alkoxide of a sterically hindered tertiary alcohol like this compound would require a very strong base.
In the context of substitution reactions where this compound is the substrate, its reactivity is primarily dictated by its ability to form a stable tertiary carbocation. Tertiary alcohols are significantly more reactive than primary or secondary alcohols in S_N_1 reactions precisely because they can form more stable carbocation intermediates. quora.com The rate of S_N_1 reactions is independent of the concentration of the nucleophile, as the rate-determining step is the formation of the carbocation. libretexts.org
The following table provides a comparative overview of the reactivity of different classes of alcohols in nucleophilic substitution reactions, highlighting the typical behavior of tertiary alcohols like this compound.
| Alcohol Class | Predominant Substitution Mechanism | Relative Reactivity in S_N_1 Reactions | General Nucleophilicity |
| Primary | S_N_2 | Very Low | Moderate to Good |
| Secondary | S_N_1 / S_N_2 | Moderate | Moderate |
| Tertiary | S_N_1 | High | Poor (sterically hindered) |
Stereochemical Investigations of 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Elucidation of Stereoisomers and Chiral Properties
1-Cyclopentyl-2,2-dimethyl-1-propanol is a chiral molecule. libretexts.org Chirality arises in a molecule that is non-superimposable on its mirror image. utexas.edu The source of chirality in this compound is the central carbon atom bonded to the hydroxyl group (the carbinol carbon). This carbon is a stereogenic center because it is attached to four different substituents: a cyclopentyl group, a tert-butyl group, a hydrogen atom, and a hydroxyl group. libretexts.orgutexas.edu
Due to the presence of this single stereogenic center, the compound exists as a pair of enantiomers. libretexts.orgutexas.edu Enantiomers are stereoisomers that are mirror images of each other. utexas.edu These two isomers, (R)-1-Cyclopentyl-2,2-dimethyl-1-propanol and (S)-1-Cyclopentyl-2,2-dimethyl-1-propanol, have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions. msu.edu
Table 1: Stereochemical Properties of this compound
| Property | Description |
|---|---|
| Chirality | The molecule is chiral. |
| Stereogenic Center | The carbon atom bonded to the -OH group. |
| Substituents on Chiral Center | 1. Cyclopentyl group2. tert-Butyl group3. Hydrogen atom4. Hydroxyl group |
| Number of Stereoisomers | 2 (a pair of enantiomers). |
| Types of Stereoisomers | Enantiomers. utexas.edu |
Unlike molecules with multiple stereogenic centers, this compound does not have diastereomers, which are stereoisomers that are not mirror images of each other. utexas.edu
Conformational Preferences and Dynamics of this compound
The rotation around the single bonds, particularly the bond between the carbinol carbon and the cyclopentyl ring, and the bond between the carbinol carbon and the tert-butyl group, also contributes to the molecule's dynamic nature. However, the bulky nature of both the cyclopentyl and tert-butyl groups introduces significant steric hindrance, which restricts free rotation around these bonds. This restriction leads to preferred conformations where the large groups are positioned to minimize steric repulsion. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the transition states and steric energy barriers associated with these conformational changes.
Impact of Steric Hindrance on Molecular Structure and Reactivity
The presence of the bulky cyclopentyl and tert-butyl groups attached to the central carbinol carbon creates significant steric hindrance. This steric crowding has a profound impact on both the molecule's structure and its chemical reactivity.
Structurally, the steric strain influences bond angles and bond lengths around the stereogenic center to accommodate the large substituents. This can lead to a distorted tetrahedral geometry compared to less hindered alcohols.
In terms of reactivity, the steric hindrance around the hydroxyl group makes it less accessible to incoming reagents. This has several consequences:
Nucleophilic Substitution: The bulky groups impede the approach of nucleophiles, making SN2 reactions at the carbinol carbon highly unfavorable. SN1 reactions may be favored due to the stability of the resulting tertiary carbocation, though the propensity for elimination reactions is high.
Oxidation: As a tertiary alcohol, it is resistant to oxidation under mild conditions because the carbinol carbon lacks a hydrogen atom. Oxidation would require harsh conditions that lead to the cleavage of carbon-carbon bonds.
Dehydration: The steric strain can be relieved through elimination (dehydration) reactions. In the presence of acid, the hydroxyl group can be protonated and leave as a water molecule, leading to the formation of a stable tertiary carbocation. This intermediate can then lose a proton to form various alkene products, such as cyclopentene (B43876) derivatives.
Table 2: Influence of Steric Hindrance on Reactivity
| Reaction Type | Effect of Steric Hindrance |
|---|---|
| Nucleophilic Substitution (SN2) | Highly disfavored due to inaccessibility of the reaction center. |
| Nucleophilic Substitution (SN1) | Potentially favored due to tertiary carbocation stability. |
| Oxidation | Resistant due to being a tertiary alcohol. |
| Dehydration (Elimination) | Favored to relieve steric strain. |
Advanced Stereochemical Characterization Techniques
A combination of spectroscopic methods is essential for the complete structural and stereochemical characterization of this compound. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the connectivity of the atoms, while Infrared (IR) spectroscopy can identify the presence of the hydroxyl functional group through its characteristic absorption band. High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and formula.
X-ray Crystallography for Absolute Configuration and Spatial Arrangement
For an unambiguous determination of the three-dimensional structure, including the absolute configuration (R or S) of a single enantiomer, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be analyzed to generate a detailed three-dimensional map of the electron density within the molecule.
This electron density map reveals the precise spatial arrangement of all atoms, providing accurate data on bond lengths, bond angles, and torsional angles. st-andrews.ac.uk For a chiral molecule like this compound, if a crystal of a single enantiomer can be grown, X-ray crystallography can be used to determine its absolute configuration. This is a critical piece of information for understanding its specific interactions in a chiral environment. While specific X-ray crystallographic data for this compound is not widely published, this technique remains the most powerful tool for resolving its detailed spatial characteristics.
Advanced Spectroscopic and Chromatographic Characterization of 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Cyclopentyl-2,2-dimethyl-1-propanol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its structural integrity.
Due to the absence of published experimental NMR data for this compound, the following sections are based on predicted chemical shifts and coupling patterns derived from the analysis of structurally similar compounds and established principles of NMR spectroscopy.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals would reflect the ratio of the number of protons in each unique chemical environment.
The key proton environments in this compound are:
The hydroxyl (-OH) proton.
The methine proton (-CH) attached to the hydroxyl group and the cyclopentyl ring.
The protons of the cyclopentyl ring.
The protons of the three methyl groups of the tert-butyl group.
The predicted chemical shifts (δ) are presented in the table below. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the concentration and solvent used. The methine proton adjacent to the hydroxyl group would likely appear as a doublet, split by the neighboring cyclopentyl methine proton. The cyclopentyl protons would present as a complex multiplet due to their various chemical and magnetic environments. The nine protons of the tert-butyl group are equivalent and would therefore appear as a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Hydroxyl (-OH) | 1.5 - 2.5 | Broad Singlet | 1H |
| Methine (-CH-OH) | 3.2 - 3.5 | Doublet | 1H |
| Cyclopentyl (-C₅H₉) | 1.2 - 2.0 | Multiplet | 9H |
| tert-Butyl (-C(CH₃)₃) | ~0.9 | Singlet | 9H |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.
The distinct carbon environments in this compound include:
The carbon atom of the carbinol group (-C-OH).
The quaternary carbon of the tert-butyl group.
The three equivalent methyl carbons of the tert-butyl group.
The carbon atoms of the cyclopentyl ring.
The predicted chemical shifts for these carbons are detailed in the table below. The carbinol carbon is expected to be the most downfield signal due to the deshielding effect of the adjacent oxygen atom. The quaternary carbon of the tert-butyl group will also have a characteristic chemical shift. The three methyl carbons of the tert-butyl group are equivalent and will produce a single signal. The carbons of the cyclopentyl ring will likely show multiple signals due to their different positions relative to the substituent.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbinol Carbon (-C-OH) | 75 - 85 |
| Quaternary Carbon (-C(CH₃)₃) | 30 - 40 |
| Methyl Carbons (-CH₃) | 25 - 30 |
| Cyclopentyl Carbons (-C₅H₉) | 20 - 45 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its hydroxyl group and alkyl framework.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this is expected to appear as a strong, broad band in the region of 3350 ± 50 cm⁻¹. spectroscopyonline.com The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.
Another important diagnostic peak for tertiary alcohols is the C-O stretching vibration. For sterically hindered tertiary alcohols like the subject compound, this peak is typically observed in the range of 1210 to 1100 cm⁻¹. spectroscopyonline.com The presence of strong absorptions in the 2850-3000 cm⁻¹ region would also be expected, corresponding to the C-H stretching vibrations of the cyclopentyl and tert-butyl groups.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | ~3350 | Strong, Broad |
| Carbinol (C-O) | C-O Stretch | 1100 - 1210 | Strong |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Strong |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₀H₂₀O. The theoretical exact mass of this compound has been computed to be 156.151415257 Da. chemistrynotmystery.com An experimental HRMS analysis would be expected to yield a value very close to this theoretical mass, confirming the elemental formula.
In a standard electron ionization mass spectrum, tertiary alcohols like this compound often exhibit a weak or absent molecular ion peak due to the instability of the parent ion. chemistrynotmystery.comwhitman.edu The fragmentation pattern is typically dominated by the loss of the largest alkyl group as a radical to form a stable carbocation. For this compound, the cleavage of the bond between the carbinol carbon and the tert-butyl group would lead to the formation of a tert-butyl cation, which has a mass-to-charge ratio (m/z) of 57. This is consistent with available GC-MS data which indicates that the most abundant peak (base peak) is at m/z 57. chemistrynotmystery.com Other significant fragments are observed at m/z 41 and 55. chemistrynotmystery.com The loss of a water molecule (H₂O) from the molecular ion, a common fragmentation pathway for alcohols, would result in a peak at m/z 138 (M-18). whitman.edu
Table 4: Significant Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Significance |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (likely weak or absent) |
| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O |
| 57 | [C₄H₉]⁺ | tert-butyl cation (base peak) |
| 55 | [C₄H₇]⁺ | Loss of H₂ from the m/z 57 fragment |
| 41 | [C₃H₅]⁺ | Allyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying individual chemical components within a volatile mixture. libretexts.org The methodology is particularly well-suited for the analysis of alcohols. 50megs.com In GC, a sample is vaporized and injected into a heated column where it is carried by an inert gas (the mobile phase). 50megs.com The separation of components is achieved based on their differential partitioning between the mobile phase and a stationary phase coated on the inside of the column. webassign.net Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. 50megs.com
Following separation by the gas chromatograph, the eluted components enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules, typically causing them to break apart into characteristic fragments. It then sorts these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." cloudfront.net The combination of the retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification of the compound. libretexts.org
For this compound, GC-MS analysis allows for its definitive identification in a sample. The National Institute of Standards and Technology (NIST) main library contains GC-MS data for this compound, cataloged under NIST Number 114848. nih.gov The electron ionization mass spectrum for this compound shows a total of 33 distinct peaks, which are crucial for its identification. nih.gov While specific experimental retention times depend on the exact GC conditions (e.g., column type, temperature program), the mass spectrum remains a constant identifier. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have also been calculated for various adducts of the molecule, further aiding in its advanced characterization by techniques like ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using CCSbase and sourced from PubChemLite. uni.lu
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |
| [M+H]⁺ | 157.15869 | 139.5 |
| [M+Na]⁺ | 179.14063 | 144.1 |
| [M-H]⁻ | 155.14413 | 141.0 |
| [M+NH₄]⁺ | 174.18523 | 161.6 |
| [M+K]⁺ | 195.11457 | 143.1 |
| [M+H-H₂O]⁺ | 139.14867 | 135.1 |
| [M+HCOO]⁻ | 201.14961 | 157.6 |
| [M+CH₃COO]⁻ | 215.16526 | 175.1 |
Other Analytical Methods for Compound Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. Absorptions corresponding to C-H stretching of the alkane functionalities and C-O stretching would also be present. nih.gov
Raman spectroscopy, another vibrational spectroscopy technique, provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds. A Raman spectrum of this compound would also show characteristic peaks for its various functional groups, aiding in structural confirmation. nih.gov
Table 2: Spectroscopic Characterization Data for this compound Information sourced from the PubChem database. nih.gov
| Analytical Method | Instrument Details | Data Provider |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |
| Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy | Bruker Tensor 27 FT-IR | Bio-Rad Laboratories, Inc. |
| Fourier-Transform (FT) Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Bio-Rad Laboratories, Inc. |
Theoretical and Computational Chemistry Studies on 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on the Schrödinger equation, are fundamental to predicting the behavior of molecules. nih.gov These methods provide detailed information about electron distribution and energy, which are key to understanding a molecule's stability and reactivity. mpg.de
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger molecules like 1-Cyclopentyl-2,2-dimethyl-1-propanol. mpg.de
A typical DFT study of this alcohol would involve optimizing its three-dimensional geometry to find the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's reactivity, polarity, and intermolecular interactions. While specific data for this compound is not present in the surveyed literature, the table below illustrates the type of electronic properties that would be obtained from a DFT calculation, using common functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and not from actual published research on this specific compound.)
| Property | Illustrative Value | Significance |
| Total Energy (Hartree) | -544.8 | Indicates the thermodynamic stability of the molecule. |
| Dipole Moment (Debye) | 1.85 | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |
| HOMO Energy (eV) | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 7.7 | Indicates the electronic excitability and chemical reactivity of the molecule. A larger gap suggests higher stability. |
| Mulliken Atomic Charges | C(α): +0.15, O: -0.65, H(O): +0.40 | Provides insight into the partial charges on individual atoms, highlighting electrophilic and nucleophilic sites. |
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions. nih.gov For an alcohol like this compound, potential reactions of interest include dehydration, oxidation, and reactions involving the hydroxyl group. Using DFT, chemists can model the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. osti.govmdpi.com
For example, in a dehydration reaction, computational methods can determine the energy barriers for different possible pathways, such as E1 or E2 mechanisms. This involves locating the transition state structure for each step and calculating its energy. The pathway with the lowest energy barrier is generally the most favorable. nmrdb.org Studies on the dehydration of other alcohols, like propanol, have successfully used DFT to analyze reaction enthalpies and free energies, establishing the temperatures at which such reactions become thermodynamically favorable. nmrdb.org Similar computational strategies could predict the likely products of the dehydration of this compound, considering the potential for carbocation rearrangements given its tertiary alcohol structure.
Likewise, the reaction of this alcohol with various oxidizing agents could be modeled to understand the formation of ketones or other oxidation products. Computational studies on the reactions of alcohols with radicals, for instance, have provided detailed insights into reaction kinetics and the formation of various products. acs.org
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information on a static molecule, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations model the movements of atoms and molecules, providing a "movie" of molecular motion rather than a static picture. rsc.org
For this compound, MD simulations would be valuable for:
Conformational Analysis: The cyclopentyl ring and the bulky tert-butyl group can adopt various spatial arrangements. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Solvation Effects: By simulating the alcohol in a solvent like water or an organic solvent, MD can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonding networks are formed and broken over time. researchgate.net Studies on other alcohols have shown that the alkyl chain length and structure significantly impact these interactions. rsc.org
Intermolecular Interactions: In a pure liquid or a mixture, MD simulations can characterize the nature and strength of interactions between molecules of this compound, such as hydrogen bonding and van der Waals forces. These simulations can reveal tendencies for molecules to form clusters, such as dimers or trimers. aip.org
A molecular dynamics study on related cyclic compounds has demonstrated the utility of this method in understanding the stability of structures in an aqueous environment by analyzing radial distribution functions, mean square displacement, and potential energy changes over the course of the simulation. nih.gov
Prediction of Spectroscopic Parameters through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which is essential for structure elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a reasonable degree of accuracy. researchgate.net The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can often be determined. Recent advancements using machine learning, trained on large datasets of experimental and computed spectra, have further improved the accuracy of these predictions. nih.gov
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes to show the type of data generated and is not based on actual published research for this compound.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 0.95 (s, 9H) | 26.5 |
| C(CH₃)₃ | - | 37.0 |
| CH-OH | 3.50 (d, 1H) | 80.0 |
| CH (cyclopentyl) | 1.90 (m, 1H) | 48.0 |
| CH₂ (cyclopentyl) | 1.50-1.70 (m, 8H) | 25.0, 25.5 |
| OH | 1.80 (s, 1H) | - |
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. researchgate.net These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., O-H stretch, C-H bend). The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. dtic.mil This predicted spectrum can then be compared with an experimental spectrum to aid in the assignment of absorption bands to specific functional groups and vibrational modes. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other approximations in the computational method. irdg.org
Synthetic Utility of 1 Cyclopentyl 2,2 Dimethyl 1 Propanol As a Chemical Intermediate and Reagent
Role in the Construction of Complex Organic Molecules
1-Cyclopentyl-2,2-dimethyl-1-propanol serves as a key intermediate in the synthesis of more complex organic molecules. Its utility as a building block stems from the presence of both a reactive hydroxyl group and a lipophilic hydrocarbon framework. The combination of the cyclopentyl and neopentyl (2,2-dimethylpropyl) moieties allows for the introduction of significant steric bulk and specific conformational constraints into a target molecule. This is particularly relevant in fields like medicinal chemistry, where such structural features can influence a molecule's interaction with biological targets.
The primary method for its synthesis, the Grignard reaction, highlights its role as a product of a crucial carbon-carbon bond-forming reaction. This reaction involves the nucleophilic addition of a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) to the electrophilic carbonyl carbon of pivalaldehyde (2,2-dimethylpropanal). The resulting alkoxide is then protonated during an aqueous workup to yield the final tertiary alcohol. quora.com This synthetic pathway establishes the compound as a versatile scaffold that can be further modified.
Table 1: Key Parameters for the Grignard Synthesis of this compound
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Materials | Cyclopentylmagnesium bromide, 2,2-dimethylpropanal | Can be prepared or sourced commercially. |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) | Essential for maintaining the stability of the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen. |
| Temperature | 0 °C to room temperature | Used to control the reaction rate and minimize side reactions. |
| Workup | Aqueous acidic quench (e.g., ammonium (B1175870) chloride solution) | Protonates the intermediate magnesium alkoxide. |
| Purification | Extraction, drying, and silica (B1680970) gel chromatography | Standard techniques to isolate the pure alcohol. |
Applications as a Reagent in Diverse Organic Transformations
Beyond its role as a structural intermediate, this compound can also function as a reagent in a variety of organic transformations. The tertiary alcohol functional group is the primary site of its reactivity.
Key reactions involving this compound include:
Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can be used to cleave the carbon-carbon bonds adjacent to the alcohol, leading to the formation of ketones or carboxylic acids.
Dehydration: Due to the steric hindrance around the hydroxyl group and the presence of adjacent protons, the compound can undergo dehydration reactions, typically under acidic conditions, to form alkenes. This elimination reaction provides a pathway to unsaturated derivatives.
Nucleophilic Reactions: As an alcohol, it can act as a nucleophile, participating in reactions where it donates a proton or attacks an electrophilic center, although its nucleophilicity is significantly hindered by the bulky cyclopentyl and tert-butyl groups.
The reactivity of this alcohol makes it a starting point for creating a range of other molecules, expanding its utility in synthetic chemistry.
Non-Medical Industrial Chemical Applications
While the primary documented uses of this compound are in laboratory-scale organic synthesis and research, its structural motifs are found in compounds with industrial applications.
Precursor in Surfactant Synthesis for Nanomaterial Dispersions (e.g., reduced graphene oxide)
The synthesis of surfactants for stabilizing nanomaterials like reduced graphene oxide (rGO) often involves alcohols. For instance, a structurally related compound, 2,2-dimethyl-1-propanol (neopentyl alcohol), has been used to synthesize surfactants for creating stable rGO dispersions. sigmaaldrich.com These surfactants work by adsorbing onto the surface of the nanomaterial, preventing agglomeration through steric hindrance. However, specific studies detailing the use of this compound itself as a precursor for this particular application are not prominently available in the reviewed literature.
Contribution to Branched-Chain Ester Production for Biodiesel Applications
The production of biodiesel involves the transesterification of vegetable oils or animal fats, typically with a short-chain alcohol like methanol (B129727) or ethanol. youtube.comresearchgate.netunusida.ac.idmdpi.com The use of branched-chain alcohols can improve the cold-flow properties of the resulting biodiesel by lowering its crystallization temperature. Research has shown that biodiesel produced with 2,2-dimethyl-1-propanol exhibits lower crystallization temperatures compared to its methyl or ethyl ester counterparts. sigmaaldrich.com This suggests that esters derived from bulky, branched alcohols can be beneficial. Despite this, specific research on the transesterification of vegetable oils with this compound for biodiesel production has not been identified in the searched sources.
Analytical Detection and Quantification of 1 Cyclopentyl 2,2 Dimethyl 1 Propanol in Complex Chemical Matrices
Identification and Profiling in Natural Product Extracts
Natural product extracts are inherently complex, often containing hundreds of structurally similar compounds. Isolating and identifying a single component like 1-Cyclopentyl-2,2-dimethyl-1-propanol requires a combination of high-resolution separation and unambiguous structure elucidation techniques. Historically, natural products have been a significant source of novel chemical entities, and modern analytical methods continue to unlock their chemical diversity. nih.gov
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds within natural product extracts, making it highly suitable for the analysis of this compound. mdpi.comnih.gov When coupled with a mass spectrometer (MS), GC-MS provides both retention time data for initial identification and mass spectra for structural confirmation. nih.govresearchgate.net
The process typically begins with the extraction of volatile compounds from the plant or microbial matrix. Common methods include organic solvent extraction, steam distillation, or solid-phase microextraction (SPME). nih.govfrontiersin.org SPME is particularly advantageous as it is a solvent-free technique that can concentrate volatile analytes from the headspace of a sample. nih.gov For terpenoids and other volatile constituents, a variety of solvents can be employed for extraction, with the choice depending on the polarity of the target analytes. frontiersin.orgnrel.gov
Once the extract is obtained, it is injected into the GC system. The separation of compounds is achieved on a capillary column, where compounds partition between the stationary phase and the mobile phase (an inert carrier gas). The choice of the stationary phase is critical for resolving complex mixtures. Non-polar columns, such as those coated with polydimethylsiloxane, are often used for the analysis of terpenes and related compounds.
For the specific analysis of this compound, a typical GC-MS method would involve the parameters outlined in the table below.
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound in a Natural Product Extract
| Parameter | Value/Description | Purpose |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |
| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |
| Carrier Gas | Helium | An inert gas to carry the sample through the column. |
| Column Type | DB-5ms (or equivalent) | A non-polar column suitable for separating a wide range of volatile organic compounds. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and peak shape. |
| Oven Program | Initial temp: 50°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature gradient to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization method that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | To maintain the analyte in the gas phase without thermal degradation. |
| Quadrupole Temp. | 150 °C | To ensure stable ion transmission. |
| Mass Range | m/z 40-400 | To detect the molecular ion and key fragment ions of the target analyte and other components. |
| Data Acquisition | Full Scan | To collect mass spectra for all eluting compounds for identification. |
Identification of this compound would be based on its retention time and a comparison of its acquired mass spectrum with a reference spectrum from a database (e.g., NIST). mdpi.com While a definitive library spectrum for this specific compound may not always be available, its fragmentation pattern can be predicted based on its structure. Key fragments would likely arise from the loss of water, the tert-butyl group, and the cyclopentyl ring.
In addition to GC-MS, liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), can be an alternative for analyzing less volatile or thermally labile compounds in extracts. researchgate.netthermofisher.com While GC-MS is generally preferred for a compound like this compound, LC-MS/MS could be employed, especially if a broader range of compounds, including non-volatiles, is of interest. thermofisher.com
While GC-MS provides strong evidence for the presence of a compound, unambiguous structural confirmation, especially for a novel natural product, often requires isolation of the compound followed by spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. news-medical.netresearchgate.net
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. azom.com For this compound, ¹H and ¹³C NMR spectra would be essential.
¹H NMR: This would show distinct signals for the protons on the cyclopentyl ring, the methine proton adjacent to the hydroxyl group, and the highly shielded protons of the tert-butyl group. The chemical shift and multiplicity of the methine proton would be characteristic.
¹³C NMR: The spectrum would reveal the number of unique carbon atoms in the molecule. researchgate.net The carbon attached to the hydroxyl group would have a characteristic chemical shift in the alcohol region (typically 60-80 ppm). The three equivalent methyl carbons of the tert-butyl group would produce a single, intense signal.
DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-90 and DEPT-135) would be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the structure. researchgate.netazom.com
Infrared (IR) spectroscopy can also be used to confirm the presence of the hydroxyl (-OH) functional group, which would exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Observation |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 156 |
| Key Fragments | [M-H₂O]⁺, [M-C(CH₃)₃]⁺, [M-C₅H₉]⁺ | |
| ¹³C NMR | C-OH | ~75-85 ppm |
| Quaternary C | ~35-45 ppm | |
| C(CH₃)₃ | ~25-30 ppm (intense signal) | |
| Cyclopentyl CH₂ | ~25-35 ppm (multiple signals) | |
| ¹H NMR | CH-OH | ~3.5-4.0 ppm (doublet) |
| C(CH₃)₃ | ~0.9-1.0 ppm (singlet, 9H) | |
| Cyclopentyl CH₂/CH | ~1.2-1.9 ppm (multiplets) | |
| OH | Variable, broad singlet | |
| IR Spectroscopy | O-H stretch | Broad peak at ~3200-3600 cm⁻¹ |
| C-H stretch | ~2850-2960 cm⁻¹ |
In complex mixtures where isolation is not feasible, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity between protons and carbons, helping to piece together the structure of the compound even in the presence of other components. nih.govnih.gov
Analysis in Volatile Organic Compound (VOC) Profiles (e.g., wood emissions)
This compound, as a volatile alcohol, could potentially be a component of Volatile Organic Compound (VOC) emissions from various sources, including wood and wood-based products. mdpi.com The analysis of VOCs from such sources is critical for understanding their impact on air quality and for characterizing the chemical profile of the material. tandfonline.com
The primary analytical technique for profiling VOCs from sources like wood is thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). labrulez.com This method involves collecting VOCs onto a sorbent tube, which is then heated to release the trapped compounds into the GC-MS system. mdpi.com This pre-concentration step allows for the detection of trace-level compounds.
The analytical procedure is similar to that described for natural product extracts, with the main difference being the sample introduction method. Headspace analysis (HS-GC-MS) is also a common technique, where the vapor above the sample in a sealed vial is injected into the GC-MS. tandfonline.com This is particularly useful for screening the most volatile components emitted from a material.
The identification of this compound in a VOC profile would rely on the same principles of matching retention time and mass spectra as in natural product analysis. mdpi.com Quantification can be achieved by using an internal or external standard calibration method. oup.com
The presence of specific alcohols and other terpenoid-like compounds in wood emissions is well-documented, arising from the degradation of wood components like hemicelluloses and extractives such as resin. mdpi.commdpi.com While the presence of this compound itself in wood emissions is not specifically reported in the provided context, its analysis would follow the established protocols for other volatile alcohols and terpenoids found in these complex matrices. mdpi.comtandfonline.com
Future Research Directions and Unexplored Academic Avenues for 1 Cyclopentyl 2,2 Dimethyl 1 Propanol
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of 1-Cyclopentyl-2,2-dimethyl-1-propanol typically involves the alkylation of cyclopentyl derivatives, such as the reaction of a cyclopentyl Grignard reagent with pivalaldehyde or the reaction of cyclopentanol (B49286) with 2,2-dimethylpropanal under acidic conditions. quora.com While effective, these methods often rely on stoichiometric reagents and can generate significant waste. Future research should focus on developing more sustainable and efficient synthetic strategies.
One promising avenue is the exploration of catalytic methods . The development of transition-metal-catalyzed or organocatalyzed additions of cyclopentyl nucleophiles to pivalaldehyde could offer a more atom-economical approach. Furthermore, investigating the use of flow microreactors for the synthesis of sterically hindered esters, a related class of compounds, has shown promise in improving efficiency and sustainability, a strategy that could be adapted for the synthesis of this compound. rsc.org
Another key area for future research is the use of biocatalysis . The enzymatic resolution of sterically hindered alcohols and their esters has been demonstrated, offering a green and highly selective method for obtaining enantiomerically pure compounds. researchgate.net Research into identifying or engineering enzymes, such as lipases or esterases, that can efficiently catalyze the synthesis or resolution of this compound would be a significant advancement. researchgate.net
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Synthesis | Atom economy, reduced waste, milder reaction conditions. | Development of novel transition-metal or organocatalysts. |
| Flow Chemistry | Improved efficiency, safety, and scalability. | Adaptation of flow microreactor technology for the synthesis. |
| Biocatalysis | High selectivity, environmentally friendly, access to enantiopure forms. | Screening and engineering of enzymes for synthesis and resolution. |
Exploration of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the steric hindrance around the tertiary alcohol group. This hindrance makes it resistant to oxidation under mild conditions and influences its participation in substitution and elimination reactions. ncert.nic.in While general reactions of tertiary alcohols are known, a detailed investigation into the specific reactivity of this compound could unveil novel transformations.
Future studies should systematically explore its reactions with a wider range of reagents and under various conditions. For instance, its behavior in C-H activation reactions at the cyclopentyl ring, guided by the hydroxyl group, could lead to new functionalization strategies. Investigating its participation in radical reactions could also be fruitful, as the tertiary carbon center could stabilize a radical intermediate. acs.org
The development of new C-O bond-forming reactions involving this sterically hindered alcohol is another important research direction. While palladium-catalyzed C-O coupling has been successful for some hindered secondary alcohols, its application to tertiary alcohols like this compound remains a challenge and an area ripe for exploration. acs.orgresearchgate.net
| Reaction Type | Potential Outcome | Research Approach |
| C-H Activation | Novel functionalization of the cyclopentyl ring. | Screening of various transition-metal catalysts and directing groups. |
| Radical Chemistry | Formation of new C-C or C-heteroatom bonds. | Investigation of photochemical or radical initiator-induced reactions. |
| C-O Coupling | Synthesis of novel ethers and esters. | Development of new catalysts and ligands for cross-coupling reactions. |
Advanced Integrated Computational and Experimental Studies
To gain a deeper understanding of the structure-property-reactivity relationships of this compound, a synergistic approach combining advanced computational modeling with experimental validation is crucial. Density Functional Theory (DFT) calculations can provide valuable insights into the compound's electronic structure, conformational preferences, and the transition states of its reactions. nih.gov
Future computational studies could focus on:
Conformational Analysis: A detailed mapping of the potential energy surface to understand the interplay between the cyclopentyl ring and the bulky tert-butyl group.
Reaction Mechanisms: Elucidating the mechanistic pathways of known and potential new reactions to guide experimental design.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic properties to aid in the characterization of new derivatives.
Integrating these computational predictions with experimental results will accelerate the discovery of new applications and reactivity patterns for this unique alcohol. For example, DFT studies have been successfully used to understand the influence of sterically demanding alcohol ligands on the structure of metal-oxo clusters. mdpi.com
Potential in Emerging Non-Medical Chemical Technologies
The unique structural features of this compound suggest its potential utility in several emerging non-medical chemical technologies.
Materials Science: The bulky and rigid nature of this alcohol could be exploited in the design of novel polymers and materials . Its incorporation into polymer backbones could enhance thermal stability and influence chain packing. There is also potential for its use in the development of degradable materials, as has been shown for other sterically hindered alcohols in CO2-derived N,O-acetals. acs.org
Catalysis: Sterically hindered alcohols and their derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. nih.gov The specific steric profile of this compound could be advantageous in creating specific catalytic pockets for certain reactions.
Specialty Chemicals: It can serve as a building block for the synthesis of other specialty chemicals, such as fragrances, lubricants, or additives, where its lipophilicity and thermal stability would be beneficial.
| Technology Area | Potential Role of this compound | Research Focus |
| Materials Science | Monomer for high-performance polymers, building block for degradable materials. | Polymerization studies, synthesis and characterization of new materials. |
| Catalysis | Ligand for transition-metal catalysts. | Synthesis of metal complexes and evaluation of their catalytic performance. |
| Specialty Chemicals | Precursor for novel fragrances, lubricants, or additives. | Synthesis of derivatives and evaluation of their physical and chemical properties. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclopentyl-2,2-dimethyl-1-propanol, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via alkylation of cyclopentanol derivatives. For example, cyclopentanol can react with 2,2-dimethylpropanal under acidic conditions to form the tertiary alcohol. Key intermediates should be purified via fractional distillation or column chromatography and characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., hydroxyl and cyclopentyl moieties). GC-MS can verify molecular weight and purity .
Q. How can researchers determine the compound’s solubility and stability in different solvents?
- Methodological Answer : Perform systematic solubility tests in polar (e.g., ethanol, water) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include accelerated degradation under varying pH, temperature, and light exposure, monitored via HPLC to track decomposition products .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer : Combine ¹H/¹³C NMR to identify substituents on the cyclopentyl ring and dimethyl groups. IR spectroscopy confirms the hydroxyl stretch (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. For stereochemical analysis, X-ray crystallography (as in cyclopentanol derivatives) resolves spatial arrangements .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Methodological Answer : Use Design of Experiments (DoE) to vary temperature, catalyst concentration (e.g., H₂SO₄ or Lewis acids), and reaction time. Monitor reaction progress via in situ FTIR or Raman spectroscopy. Side products like cyclopentene derivatives (via dehydration) can be suppressed by controlling water content and using inert atmospheres .
Q. What strategies resolve contradictions in reported physical properties (e.g., density, refractive index)?
- Methodological Answer : Discrepancies in density or refractive index may arise from impurities or measurement techniques. Replicate experiments using standardized methods (e.g., ASTM protocols) and cross-validate with computational models (e.g., COSMO-RS for solvent interactions). Compare results with structurally similar compounds (e.g., 2-methylcyclopentanol) to identify trends .
Q. How does the compound’s steric hindrance influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky cyclopentyl and dimethyl groups reduce accessibility to the hydroxyl group. Investigate reactivity via SN1/SN2 mechanisms using kinetic studies (e.g., competition experiments with primary/secondary alcohols). Computational modeling (DFT) can predict transition states and steric energy barriers .
Q. What advanced techniques characterize surface adsorption or catalytic behavior?
- Methodological Answer : Use microcalorimetry or quartz crystal microbalance (QCM) to study adsorption on metal oxides or activated carbon. For catalytic applications (e.g., esterification), employ in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor intermediate species on catalyst surfaces .
Key Considerations for Experimental Design
- Control Experiments : Include blank reactions and internal standards (e.g., deuterated solvents) to validate spectroscopic data.
- Data Reproducibility : Document batch-to-batch variability in synthesis and use certified reference materials for calibration.
- Safety Protocols : Follow SDS guidelines for handling alcohols (e.g., flammability, ventilation) and use PPE during reactions involving strong acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
